molecular formula C12H12 B110214 1,2-Dimethylnaphthalene CAS No. 573-98-8

1,2-Dimethylnaphthalene

Cat. No.: B110214
CAS No.: 573-98-8
M. Wt: 156.22 g/mol
InChI Key: QNLZIZAQLLYXTC-UHFFFAOYSA-N
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Description

1,2-Dimethylnaphthalene is a polycyclic aromatic hydrocarbon with the molecular formula C12H12. It is a derivative of naphthalene, where two methyl groups are attached to the first and second positions of the naphthalene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1,2-Dimethylnaphthalene are largely determined by the position of the methyl substituents . The rate and extent of intrinsic bioremediation are significantly affected by the position of the alkyl substituents . For the series of the dimethylnaphthalene isomers, the biodegradation rate coefficient varies up to one order of magnitude, depending on the position of the methylic groups .

Cellular Effects

It is known that PAHs and their derivatives can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the position of the methyl substituents can significantly affect the biodegradation pathways of dimethylnaphthalene isomers .

Temporal Effects in Laboratory Settings

It is known that the biodegradation rate of dimethylnaphthalene isomers can vary significantly depending on the position of the methylic groups .

Dosage Effects in Animal Models

It is known that PAHs and their derivatives can have significant toxic effects at high doses .

Metabolic Pathways

It is known that the position of the methyl substituents can significantly affect the biodegradation pathways of dimethylnaphthalene isomers .

Transport and Distribution

It is known that PAHs and their derivatives can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that PAHs and their derivatives can localize to specific compartments or organelles within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethylnaphthalene can be synthesized through several methods. One common approach involves the methylation of naphthalene using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions to ensure complete methylation .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic processes. One such method involves the use of zeolite catalysts to facilitate the methylation of naphthalene. This process is efficient and yields high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dimethylnaphthalene has several applications in scientific research:

Comparison with Similar Compounds

1,2-Dimethylnaphthalene can be compared with other dimethylnaphthalene isomers, such as:

  • 1,3-Dimethylnaphthalene
  • 1,4-Dimethylnaphthalene
  • 2,6-Dimethylnaphthalene
  • 2,7-Dimethylnaphthalene

Each of these isomers has unique properties and applications. For example, 2,6-Dimethylnaphthalene is known for its use in the production of high-performance polymers, while 2,7-Dimethylnaphthalene is studied for its atmospheric oxidation mechanisms .

This compound stands out due to its specific substitution pattern, which influences its reactivity and applications in various fields .

Properties

IUPAC Name

1,2-dimethylnaphthalene
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InChI

InChI=1S/C12H12/c1-9-7-8-11-5-3-4-6-12(11)10(9)2/h3-8H,1-2H3
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InChI Key

QNLZIZAQLLYXTC-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C
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Molecular Formula

C12H12
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DSSTOX Substance ID

DTXSID1058717
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Molecular Weight

156.22 g/mol
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Physical Description

Dimethylnaphthalene is a dark brown liquid. (NTP, 1992), Colorless or yellow liquid; [Alfa Aesar MSDS]
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Flash Point

214 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
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Density

1.01 (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

48 mmHg at 124 °F ; 89 mmHg at 167 °F; 147 mmHg at 199 °F (NTP, 1992)
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CAS No.

28804-88-8, 573-98-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,2-dimethylnaphthalene?

A1: this compound has the molecular formula C12H12 and a molecular weight of 156.22 g/mol. []

Q2: Are there any spectroscopic studies available for this compound?

A2: Yes, researchers have investigated the vibrational structure of this compound using low-temperature absorption and fluorescence spectra in an n-hexane matrix. [] Additionally, high-resolution Fourier-transform microwave spectroscopy has been used to study its rotational spectra. []

Q3: How does this compound react with tetranitromethane under photochemical conditions?

A3: Photolysis of a charge-transfer complex formed between this compound and tetranitromethane generates a triad of reactive species: this compound radical cation, nitrogen dioxide, and trinitromethanide ion. These species recombine to form adducts, primarily through the attack of the trinitromethanide ion at the C4 position of the this compound radical cation. [, ] Interestingly, this reaction can also lead to a 1,3-dipolar nitro addition product via internal cycloaddition of a nitro group across the 1,2-double bond of the primary adduct. [, ]

Q4: How is this compound metabolized in living organisms?

A4: Studies in rats have shown that this compound undergoes metabolism primarily in the liver, leading to several metabolites including 1,2-dimethylthionaphthalene, 1,2-dimethylnaphthol, 1-methylnaphthalene-2-methanol, 1-methyl-2-naphthoic acid, and 1,2-dimethylmethylthionaphthalene. These metabolites are primarily excreted through urine and feces. [] Research also suggests that marine copepods, like Acartia tonsa, utilize glutathione S-transferase enzymes to metabolize this compound. []

Q5: What are the environmental concerns associated with this compound?

A5: this compound is a polycyclic aromatic hydrocarbon (PAH) found in fossil fuels and their derivatives. Its presence in the environment, particularly in marine ecosystems, is a concern due to its potential toxicity. Studies have shown that this compound can negatively impact meiofauna communities in sandy beaches, affecting their abundance and community structure. [] Additionally, research highlights the importance of monitoring this compound levels in sediment and biological samples after oil spills to assess its potential impact on marine organisms. []

Q6: What are the applications of this compound?

A7: this compound is commonly used in moth repellents, such as mothballs. It also serves as a precursor in the production of tanning agents, resins, lubricants, plastics, antiseptics, and toilet deodorants. []

Q7: Can this compound be used in organic solar cells?

A8: Research indicates that this compound can be used as a non-halogenated solvent additive in the fabrication of organic solar cells. When used in combination with high-temperature blade coating, it can enhance the performance of PM6:Y6 based devices by suppressing excessive aggregation of Y6 and promoting balanced crystallinity in the active layer. []

Q8: Have there been any computational studies on this compound?

A9: Yes, Density functional theory calculations have been employed to study the geometry, vibrational frequencies, and barriers to methyl internal rotation in this compound. [] Quantum chemical computations combined with spectroscopic analysis have provided insights into its electronic structure and molecular properties. [, ] Additionally, quantum three-dimensional calculations have been used to characterize the intermolecular vibrational levels of the this compound-argon van der Waals complex. []

Q9: How do structural modifications of this compound affect its properties?

A10: Studies on the autoxidation of various naphthalen-1-ols, including those derived from this compound, reveal that the presence and position of methyl substituents significantly influence their reactivity towards oxygen. For instance, 2,3,4-trimethylnaphthalen-1-ol, obtained through the oxidation of 1,2,3-trimethylnaphthalene, exhibits high oxygen sensitivity due to a peri interaction between substituents at the 4 and 5 positions. []

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